7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a benzylpiperidine moiety, and a fluorophenyl group
Properties
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZDHLUUAOWJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems helps maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-amin: Shares the benzylpiperidine moiety but lacks the pyrazolo[1,5-a]pyrimidine core.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Contains a fluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Biological Activity
7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, receptor interactions, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core, a benzylpiperidine moiety, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 335.41 g/mol.
Research indicates that this compound may interact with various neurotransmitter systems, particularly the sigma receptors. Sigma receptors are implicated in numerous neurological processes and are considered potential targets for treating psychiatric disorders and neurodegenerative diseases.
Receptor Binding Affinity
Studies have shown that compounds with similar structures exhibit varying affinities for sigma receptors:
- Sigma-1 Receptors : These receptors are associated with neuroprotective effects and modulation of pain pathways. The binding affinity of related compounds suggests that modifications in the aromatic rings can significantly influence receptor interaction.
- Sigma-2 Receptors : While some analogs show higher selectivity for sigma-1 receptors, others demonstrate considerable binding to sigma-2 receptors, indicating the potential for diverse therapeutic applications depending on the specific receptor target .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and dopamine pathways through sigma receptor interaction. |
| Neuroprotective Effects | May protect against oxidative stress in neuronal cells via sigma receptor activation. |
| Analgesic Properties | Possible reduction in pain perception through modulation of pain pathways via sigma receptors. |
Study 1: Sigma Receptor Binding
A study evaluated a series of benzylpiperidine derivatives for their binding affinities to sigma receptors. It was found that the introduction of fluorine at the para position significantly enhanced the affinity for sigma-1 receptors while maintaining low affinity for dopamine receptors .
Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that compounds structurally related to this compound provided neuroprotective effects in models of oxidative stress, suggesting a role in preventing neuronal damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
